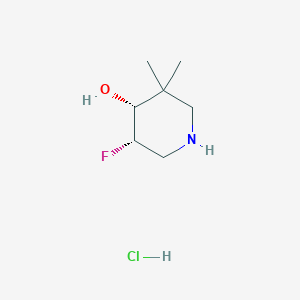

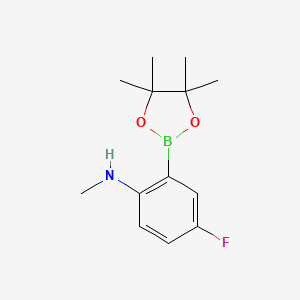

4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane ring attached to an aniline moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Fluor-N-methyl-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin umfasst typischerweise eine zweistufige Substitutionsreaktion. Im ersten Schritt werden das Fluoratom und die Methylgruppe in den Anilinkern eingeführt. Anschliessend wird der Dioxaborolanring durch eine Borierungsreaktion angehängt. Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren wie Palladium oder Nickel, und die Reaktionen werden unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern .

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung durch Optimierung der Reaktionsbedingungen und Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsparameter und erhöht die Ausbeute des gewünschten Produkts. Die Verwendung von automatisierten Systemen und fortschrittlichen Analysetechniken gewährleistet die Reinheit und Konsistenz des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Fluor-N-methyl-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nukleophile (NH3, OH-) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Anilinderivaten führen .

Wissenschaftliche Forschungsanwendungen

4-Fluor-N-methyl-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, einschliesslich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Fluorhaltige Verbindungen sind für ihre hohe biologische Aktivität und Stabilität bekannt.

Industrie: Es wird aufgrund seiner Reaktivität und Vielseitigkeit bei der Herstellung von Agrochemikalien und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Fluor-N-methyl-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Das Fluoratom erhöht die Affinität der Verbindung zu Kohlenstoffatomen und macht sie zu einem starken Nukleophil. Dies ermöglicht es der Verbindung, an verschiedenen chemischen Reaktionen teilzunehmen, einschliesslich der Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen. Der Dioxaborolanring spielt auch eine entscheidende Rolle bei der Stabilisierung der Verbindung und der Erleichterung ihrer Reaktivität .

Wirkmechanismus

The mechanism of action of 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with various molecular targets. The fluorine atom enhances the compound’s affinity for carbon atoms, making it a potent nucleophile. This allows the compound to participate in various chemical reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. The dioxaborolane ring also plays a crucial role in stabilizing the compound and facilitating its reactivity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin: Ähnliche Struktur, jedoch ohne das Fluoratom.

2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin: Enthält einen Pyridinring anstelle eines Anilinkrings.

2-Isopropoxy-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan: Enthält eine Isopropoxygruppe anstelle einer Fluor- und Methylgruppe .

Einzigartigkeit

Das Vorhandensein des Fluoratoms in 4-Fluor-N-methyl-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin verleiht der Verbindung einzigartige Eigenschaften, wie erhöhte Stabilität und Reaktivität. Dies macht sie besonders wertvoll bei der Synthese von Arzneimitteln und anderen hochwertigen Chemikalien.

Eigenschaften

Molekularformel |

C13H19BFNO2 |

|---|---|

Molekulargewicht |

251.11 g/mol |

IUPAC-Name |

4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8,16H,1-5H3 |

InChI-Schlüssel |

LTMYHJFMPORHPV-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)

![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B11766352.png)

![2-Methylthiazolo[4,5-b]pyrazine](/img/structure/B11766362.png)

![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)